molecular formula C21H20N4O2 B7691669 N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide

N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide

Cat. No.: B7691669
M. Wt: 360.4 g/mol
InChI Key: MBMCUFIEOBXYGW-UHFFFAOYSA-N
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Description

N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound features a pyrazoloquinoline core, which is known for its diverse biological activities and potential therapeutic applications. The presence of the ethoxybenzamide group further enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide typically involves multiple steps:

  • Formation of the Pyrazoloquinoline Core

      Starting Materials: 2-chloroquinoline and phenylhydrazine.

      Reaction Conditions: The reaction is carried out in the presence of a solvent such as 1-pentanol and a base like sodium carbonate.

      Procedure: The 2-chloroquinoline reacts with phenylhydrazine to form the pyrazoloquinoline core through a cyclization reaction.

  • N-Alkylation

      Starting Materials: The pyrazoloquinoline core and an alkylating agent.

      Reaction Conditions: The reaction is performed in the presence of a base such as sodium carbonate.

      Procedure: The pyrazoloquinoline core undergoes N-alkylation to introduce the dimethyl groups at the 1 and 7 positions.

  • Formation of the Ethoxybenzamide Group

      Starting Materials: The N-alkylated pyrazoloquinoline and 4-ethoxybenzoyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine.

      Procedure: The N-alkylated pyrazoloquinoline reacts with 4-ethoxybenzoyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in an acidic or basic medium.

      Products: Oxidation of the pyrazoloquinoline core can lead to the formation of quinoline N-oxides.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Usually performed in an inert atmosphere.

      Products: Reduction can lead to the formation of dihydro derivatives of the pyrazoloquinoline core.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Carried out in the presence of a base.

      Products: Substitution reactions can introduce various functional groups into the pyrazoloquinoline core.

Common Reagents and Conditions

    Bases: Sodium carbonate, triethylamine.

    Solvents: 1-pentanol, dichloromethane.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Scientific Research Applications

N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide has several applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its unique electronic properties and reactivity.
  • Biology

    • Investigated for its potential as an enzyme inhibitor.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
    • Used in drug discovery and development programs.
  • Industry

    • Potential applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-dimethylpyrazolo[3,4-b]quinolin-4-yl)-N,N-diethyl-1,2-ethanediamine dihydrochloride: Another pyrazoloquinoline derivative with different substituents.

    N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide: A compound with a phenoxyacetamide group instead of an ethoxybenzamide group.

Uniqueness

N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide is unique due to its specific substitution pattern and the presence of the ethoxybenzamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-4-27-16-9-7-14(8-10-16)21(26)23-19-17-12-15-6-5-13(2)11-18(15)22-20(17)25(3)24-19/h5-12H,4H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMCUFIEOBXYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN(C3=C2C=C4C=CC(=CC4=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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